2,7-Naphthyridine-4-carbaldehyde
Overview
Description
2,7-Naphthyridine-4-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a naphthyridine ring system, which consists of two fused pyridine rings, and an aldehyde functional group at the 4-position. The unique structure of this compound makes it an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthyridine-4-carbaldehyde typically involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a substituted tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile. This intermediate is then converted to 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine . Further reactions involving various reagents and conditions lead to the formation of this compound.
Industrial Production Methods
the synthesis typically involves multi-step reactions starting from readily available starting materials and employing standard organic synthesis techniques such as condensation, cyclization, and functional group transformations .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The naphthyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve standard organic solvents and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from the reactions of this compound include carboxylic acids, alcohols, and substituted naphthyridine derivatives .
Scientific Research Applications
2,7-Naphthyridine-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,7-Naphthyridine-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2,7-Naphthyridine-4-carbaldehyde can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and chemical properties.
1,6-Naphthyridine: Known for its use in the synthesis of various pharmaceuticals and its unique reactivity.
1,8-Naphthyridine: Exhibits different chemical reactivity and biological activities compared to this compound.
The uniqueness of this compound lies in its specific structure and the presence of the aldehyde functional group, which imparts distinct reactivity and biological properties .
Properties
IUPAC Name |
2,7-naphthyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMGSMBPOIFFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467174 | |
Record name | 2,7-naphthyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10273-40-2 | |
Record name | 2,7-naphthyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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